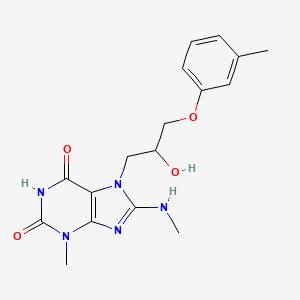![molecular formula C21H14N4O2S3 B2585653 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamida CAS No. 864939-08-2](/img/structure/B2585653.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H14N4O2S3 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis en Hidrogenación por Transferencia
Este compuesto ha sido estudiado por su papel en la catálisis, particularmente en la hidrogenación por transferencia de cetonas. La presencia de los grupos benzo[d]tiazol y tiofeno puede contribuir a la capacidad del compuesto para actuar como un ligando en catalizadores basados en rutenio, lo que puede facilitar el proceso de hidrogenación por transferencia .
Propiedades Fotofísicas
Las propiedades fotofísicas de los compuestos relacionados con benzo[d]tiazol se han explorado, lo que sugiere aplicaciones potenciales para nuestro compuesto en el desarrollo de materiales fluorescentes o en el estudio de los procesos de transferencia de protones intramolecular en el estado excitado (ESIPT) .
Interacción con el ADN e Inhibición de Topoisomerasa
Los derivados del benzo[d]tiazol han demostrado la capacidad de interactuar con el ADN e inhibir la topoisomerasa I, una enzima crucial para la replicación del ADN. Esto implica que nuestro compuesto podría ser útil en la investigación del cáncer, donde el control de la replicación del ADN es una estrategia clave .
Puentes de Hidrógeno en la Ingeniería de Cristales
El potencial del compuesto para formar puentes de hidrógeno puede aprovecharse en la ingeniería de cristales. Esto podría conducir al desarrollo de nuevos materiales con propiedades cristalinas específicas, útiles en diversas aplicaciones tecnológicas .
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c1-11(26)22-12-6-7-14-18(10-12)30-21(24-14)25-19(27)16-8-9-17(28-16)20-23-13-4-2-3-5-15(13)29-20/h2-10H,1H3,(H,22,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCJRCKJCJDOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)
![5-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585573.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2585578.png)
![2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2585579.png)

![ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)



